15-epi Travoprost

Übersicht

Beschreibung

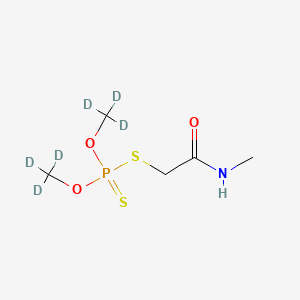

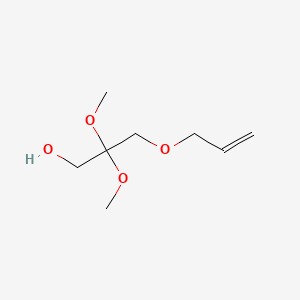

15(S)-Fluprostenol isopropyl ester (15(S)-Flu-Ipr) is the unnatural C-15 epimer of Travoprost. Travoprost is the Alcon trade name for fluprostenol isopropyl ester, (Flu-Ipr) an F-series prostaglandin analog which has been approved for use as an ocular hypotensive drug. Flu-Ipr is a prodrug which is converted by esterase enzymatic activity in the cornea to yield the corresponding free acid. The free acid, fluprostenol, is a potent FP receptor agonist. In human and animal models of glaucoma, FP receptor agonist activity corresponds very closely with intraocular hypotensive activity. Although data is currently not available for the activity of 15(S)-Flu-Ipr, inversion of the stereochemistry at the 15 position of ocular hypotensive prostaglandins generally lowers the potency approximately 100 fold.

Wissenschaftliche Forschungsanwendungen

Behandlung von Offenwinkelglaukom oder okulärer Hypertension

Travoprost wurde zur Behandlung von Offenwinkelglaukom (OAG) oder okulärer Hypertension (OHT) eingesetzt. In einer Studie wurden die Wirksamkeit und Sicherheit des Travoprost-Intraokularimplantats SE (Slow-Eluting-Implantat, das beabsichtigte kommerzielle Produkt) und FE (Fast-Eluting-Implantat, hauptsächlich zu Maskierungszwecken enthalten) im Vergleich zu zweimal täglich (BID) verabreichten Timolol-Augentropfen, 0,5% bei Patienten mit OAG oder OHT, bewertet .

Reduktion des Augeninnendrucks

Travoprost hat sich als wirksam bei der Reduktion des Augeninnendrucks (IOD) erwiesen. In einer Studie wurde festgestellt, dass das Travoprost-Intraokularimplantat in den ersten 3 Monaten der IOD-Senkung Timolol-Augentropfen nicht unterlegen war und auch in den Monaten 6, 9 und 12 Timolol nicht unterlegen war .

Langfristige Wirksamkeit bei der Glaukombehandlung

Eine multizentrische retrospektive Kohortenstudie verglich die Wirksamkeit und Sicherheit einer langfristigen Behandlung mit Tafluprost, Travoprost oder Latanoprost bei Patienten mit primärem Offenwinkelglaukom (POAG) oder Normaldruckglaukom (NTG). Die Studie ergab, dass diese Medikamente bei der langfristigen Behandlung dieser Erkrankungen wirksam waren .

Reduktion von topischen Glaukommedikamenten

In einer Studie wurde festgestellt, dass ein signifikant größerer Anteil der Patienten in den SE- und FE-Implantatgruppen (83,5% bzw. 78,7%) im Vergleich zur Timolol-Gruppe (23,9%) im Monat 12 weniger topische Glaukommedikamente einnahmen als beim Screening .

Sicherheit bei Langzeitanwendung

Die Sicherheit der Langzeitanwendung von Travoprost wurde untersucht. In einer Studie wurde festgestellt, dass das Travoprost-Intraokularimplantat über einen Zeitraum von 12 Monaten sicher anzuwenden ist .

Einsatz in multizentrischen klinischen Studien

Travoprost wurde in multizentrischen, randomisierten, doppelblinden, Placebo-kontrollierten, Nichtunterlegenheitsstudien eingesetzt, um seine Sicherheit und Wirksamkeit bei der Senkung des Augeninnendrucks (IOD) zu bewerten .

Wirkmechanismus

Mode of Action

Upon administration, 15-epi Travoprost is absorbed through the cornea and is hydrolyzed to its active metabolite, travoprost free acid . As a full agonist and highly selective at the prostanoid receptor, it demonstrates a higher efficacy in reducing intraocular pressure and a reduced risk for developing off-target side effects .

Biochemical Pathways

This is likely achieved through increased outflow of aqueous humor via the trabecular meshwork, the primary route of outflow for the aqueous humor .

Pharmacokinetics

This compound is well-absorbed through the cornea. After absorption, it is hydrolyzed to its active form, travoprost free acid . Peak plasma concentrations of travoprost free acid occur within 30 minutes . The elimination half-life is approximately 45 minutes , indicating that the compound is rapidly metabolized and eliminated.

Result of Action

The primary result of this compound action is a reduction in intraocular pressure. This is achieved through its agonistic action on the FP prostanoid receptor, leading to increased outflow of aqueous humor via the trabecular meshwork . This reduction in intraocular pressure helps in the management of conditions like open-angle glaucoma and ocular hypertension .

Biochemische Analyse

Biochemical Properties

15-epi Travoprost plays a significant role in biochemical reactions by interacting with prostaglandin F2α receptors (FP receptors). These receptors are G-protein-coupled receptors that mediate various physiological responses. Upon binding to FP receptors, this compound activates intracellular signaling pathways that lead to increased aqueous humor outflow, thereby reducing intraocular pressure. The interaction between this compound and FP receptors is characterized by high affinity and selectivity, making it an effective therapeutic agent for glaucoma .

Cellular Effects

This compound exerts its effects on various cell types, particularly those in the ocular tissues. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In ocular cells, this compound activates the FP receptor, leading to the mobilization of intracellular calcium ions and the activation of protein kinase C. This cascade of events results in the relaxation of the ciliary muscle and increased uveoscleral outflow of aqueous humor . Additionally, this compound has been shown to influence the expression of genes involved in extracellular matrix remodeling, which further contributes to its therapeutic effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the FP prostaglandin receptor. This binding triggers a conformational change in the receptor, activating the associated G-protein. The activated G-protein then stimulates phospholipase C, leading to the production of inositol trisphosphate and diacylglycerol. These second messengers increase intracellular calcium levels and activate protein kinase C, respectively. The elevated calcium levels and activated protein kinase C promote the relaxation of the ciliary muscle and enhance aqueous humor outflow . Additionally, this compound may influence gene expression by activating transcription factors that regulate genes involved in extracellular matrix turnover.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat. In vitro studies have shown that this compound maintains its efficacy in reducing intraocular pressure for up to 24 hours after administration . Long-term studies in vivo have demonstrated that continuous administration of this compound can lead to sustained reductions in intraocular pressure without significant degradation of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces intraocular pressure without causing significant adverse effects. At higher doses, some toxic effects have been observed, including ocular hyperemia and conjunctival irritation . Threshold effects have been noted, where doses above a certain level do not result in further reductions in intraocular pressure but may increase the risk of adverse effects. These findings highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic benefit with minimal side effects.

Metabolic Pathways

This compound is metabolized through several pathways, including beta-oxidation and hydroxylation. The primary metabolic pathway involves the beta-oxidation of the carboxylic acid chain, resulting in the formation of dinor and tetranor metabolites . These metabolites are further processed through hydroxylation and reduction reactions, leading to their eventual excretion. The enzymes involved in the metabolism of this compound include cytochrome P450 enzymes and various oxidoreductases. The metabolic pathways of this compound ensure its efficient clearance from the body while maintaining its therapeutic efficacy.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In ocular tissues, the compound is taken up by prostaglandin transporters and distributed to the ciliary body and trabecular meshwork . The distribution of this compound is influenced by its lipophilicity, allowing it to penetrate cell membranes and reach its target sites effectively. The compound’s localization within ocular tissues is crucial for its therapeutic action, as it ensures the sustained reduction of intraocular pressure.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membrane compartments. The compound’s lipophilic nature allows it to integrate into cell membranes, where it interacts with FP receptors . Additionally, this compound may be localized to specific subcellular compartments through targeting signals or post-translational modifications. The precise localization of this compound within cells is essential for its activity, as it ensures the effective activation of signaling pathways that mediate its therapeutic effects.

Eigenschaften

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21+,22+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPLKVHSHYCHOC-AURHPGDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420791-14-5 | |

| Record name | 15-Epi travoprost | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1420791145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-(5Z,9α,1α,13E,15S)-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5,13-dien-1-oic acid, isopropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15-EPI TRAVOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDD23J941F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B585458.png)